molecular formula C8H7ClF2O B6338406 1-Chloro-4-ethoxy-2,3-difluorobenzene CAS No. 1384466-81-2

1-Chloro-4-ethoxy-2,3-difluorobenzene

Cat. No.: B6338406
CAS No.: 1384466-81-2
M. Wt: 192.59 g/mol
InChI Key: LHNPQHNCLABUJR-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2,3-difluorobenzene is an organic compound with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of chlorine, ethoxy, and difluorobenzene groups, which contribute to its unique chemical properties.

Chemical Reactions Analysis

1-Chloro-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

IUPAC Name

1-chloro-4-ethoxy-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPQHNCLABUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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